Broxaterol, (R)-
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Overview
Description
Broxaterol, ®- is a β2 adrenoreceptor agonist, which means it is part of a class of drugs that affect the smooth muscle receptors in the body. This compound is often used in the treatment of respiratory diseases that respond to this type of treatment . The IUPAC name for Broxaterol is 1-(3-Bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol .
Preparation Methods
The synthesis of Broxaterol involves several steps:
1,3-Dipolar Cycloaddition: The reaction between bromonitrile oxide, produced in situ from dibromoformaldoxime, and 3-butyn-2-one gives a mixture of isoxazoles.
Selective α-Bromination: The acetyl group is selectively brominated using pyridinium tribromide to produce a bromoketone.
Amination: The bromoethanol derivative is treated with tert-butylamine to yield Broxaterol.
Chemical Reactions Analysis
Broxaterol undergoes various chemical reactions:
Oxidation: Broxaterol can be oxidized under specific conditions to form different products.
Reduction: The reduction of Broxaterol can lead to the formation of simpler alcohol derivatives.
Substitution: Broxaterol can undergo substitution reactions, particularly at the bromine atom, to form various derivatives.
Common reagents used in these reactions include pyridinium tribromide for bromination, sodium borohydride for reduction, and tert-butylamine for amination . The major products formed from these reactions are typically derivatives of the original compound with modifications at specific functional groups .
Scientific Research Applications
Broxaterol has several scientific research applications:
Mechanism of Action
Broxaterol works by targeting beta-2 adrenergic receptors located in the smooth muscle of the airways . Upon administration, Broxaterol binds to these receptors, mimicking the action of endogenous catecholamines like epinephrine . This binding activates the intracellular enzyme adenylate cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . Increased levels of cAMP lead to the activation of protein kinase A (PKA), which then phosphorylates myosin light-chain kinase (MLCK) . Phosphorylation of MLCK inhibits its activity, reducing myosin light chain phosphorylation, and leading to relaxation of the smooth muscle cells . This results in bronchodilation, facilitating easier breathing for individuals with obstructive respiratory conditions .
Comparison with Similar Compounds
Broxaterol is compared with other β2 adrenoreceptor agonists such as salbutamol, salmeterol, and formoterol . While all these compounds share a similar mechanism of action, Broxaterol has been found to have a higher effectiveness when administered orally compared to salbutamol . This is likely due to its greater bioavailability . Additionally, Broxaterol has shown a marked bronchodilating activity and is effective in inhibiting asthmogenic mediator release both in vitro and in vivo .
Similar compounds include:
Salbutamol: Another β2 adrenoreceptor agonist used for the treatment of asthma and COPD.
Salmeterol: A long-acting β2 adrenoreceptor agonist used for the maintenance treatment of asthma and COPD.
Formoterol: Another long-acting β2 adrenoreceptor agonist used for the treatment of asthma and COPD.
Broxaterol’s uniqueness lies in its higher effectiveness and bioavailability when administered orally, making it a valuable compound in the treatment of respiratory diseases .
Properties
CAS No. |
104164-30-9 |
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Molecular Formula |
C9H15BrN2O2 |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-1,2-oxazol-5-yl)-2-(tert-butylamino)ethanol |
InChI |
InChI=1S/C9H15BrN2O2/c1-9(2,3)11-5-6(13)7-4-8(10)12-14-7/h4,6,11,13H,5H2,1-3H3/t6-/m1/s1 |
InChI Key |
JBRBWHCVRGURBA-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=CC(=NO1)Br)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=NO1)Br)O |
Origin of Product |
United States |
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